Ethyl 4-bromoquinoline-3-carboxylate - 1242260-12-3

Ethyl 4-bromoquinoline-3-carboxylate

Catalog Number: EVT-1444329
CAS Number: 1242260-12-3
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.121
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 4-bromoquinoline-3-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds widely studied for their diverse biological activities. It serves as a versatile building block in organic synthesis due to the presence of reactive functional groups. [] Its unique structure allows for various chemical transformations, making it valuable for developing novel compounds with potential applications in various fields. This analysis excludes information related to drug use, dosage, and side effects, focusing solely on its scientific research applications.

Synthesis Analysis

While specific details on the synthesis of Ethyl 4-bromoquinoline-3-carboxylate are limited in the provided literature, its preparation likely involves standard organic synthesis procedures. One possible route could involve the bromination of Ethyl quinoline-3-carboxylate, potentially using N-bromosuccinimide (NBS) as a brominating agent. Further optimization and exploration of alternative synthetic routes could enhance the yield and purity of the compound. []

Chemical Reactions Analysis

Ethyl 4-bromoquinoline-3-carboxylate is a valuable intermediate in organic synthesis due to its reactive bromo substituent. [] It can undergo various chemical reactions, including:

  • Palladium-catalyzed Suzuki-Miyaura coupling: This reaction allows the coupling of the bromoquinoline with arylboronic acids, enabling the introduction of diverse aryl substituents at the 4-position of the quinoline ring. This reaction is crucial for synthesizing various canthinone derivatives, which exhibit a wide range of biological activities. []

Applications

The primary application of Ethyl 4-bromoquinoline-3-carboxylate lies in its role as a building block in organic synthesis. [] Its versatility stems from the reactivity of its bromo substituent, enabling the construction of diverse molecular scaffolds. While the parent compound itself may not possess significant biological activity, its derivatives, particularly those obtained through chemical modifications, show promise in various fields.

One notable application is in synthesizing canthinone derivatives, a class of compounds with diverse biological activities, including antitumor, antimicrobial, and antimalarial properties. [] The three-step synthesis of Ethyl canthinone-1-carboxylate and its analogs from Ethyl 4-bromoquinoline-3-carboxylate highlights its importance in medicinal chemistry research. []

Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

Compound Description: This compound and its 1-ethyl-substituted analog were unexpectedly synthesized during the alkylation of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid sodium salt with iodoethane. [] This compound exists in two polymorphic forms, monoclinic and orthorhombic, with significantly different biological activities. [] The monoclinic form exhibits potent analgesic and anti-inflammatory properties surpassing those of Piroxicam and Meloxicam. []

Relevance: While this compound does not share the quinoline core with the target compound, it showcases the impact of seemingly minor structural changes (polymorphism) on biological activity, a concept relevant to understanding potential variations within the ethyl 4-bromoquinoline-3-carboxylate structure. []

Ethyl Canthin-6-one-1-carboxylate

Compound Description: This compound, along with nine analogues, were synthesized using a novel three-step approach involving a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed C-N coupling reaction. [] The synthetic route utilized ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate as a key starting material. []

Relevance: The synthesis of ethyl canthin-6-one-1-carboxylate highlights the utility of a similar starting material, ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, which shares the ethyl carboxylate functionality at the 3-position and bromine substitution at the 4-position on a heterocyclic ring system with the target compound, ethyl 4-bromoquinoline-3-carboxylate. []

Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-Dimethoxy-2-(1,2,4-Triazol-1-ylmethyl)Quinoline-3-Carboxylate (TAK-603)

Compound Description: TAK-603 is a potent bone resorption inhibitor, demonstrating superior activity compared to justicidins. [] It effectively prevents osteoclast formation and bone resorption, showing promise as a disease-modifying antirheumatic drug (DMARD). [, ] In vivo studies reveal its absorption, distribution, metabolism, and excretion profiles in rats and dogs. []

Relevance: TAK-603 exemplifies a heavily substituted quinoline-3-carboxylate derivative. [] It highlights the potential of the quinoline-3-carboxylate core, also present in ethyl 4-bromoquinoline-3-carboxylate, to be modified for specific biological activities, in this case, bone resorption inhibition. []

Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Compound Description: This compound serves as a central scaffold for synthesizing various derivatives, many exhibiting potent antiproliferative activity against MCF-7 and HepG-2 cancer cell lines. [] One derivative, the acylated ester (compound 4 in the study), induces apoptosis in MCF-7 cells and shows significant in vivo tumor growth inhibition. []

Relevance: While structurally different from ethyl 4-bromoquinoline-3-carboxylate, this compound illustrates how modifying a heterocyclic ethyl carboxylate core, albeit with a thiophene ring instead of quinoline, can yield derivatives with potent anticancer properties. [] This emphasizes the potential of exploring similar modifications on the target compound for therapeutic applications.

Ethyl 2-Amino-6-(3,5-Dimethoxyphenyl)-4-(2-Ethoxy-2-Oxoethyl)-4H-Chromene-3-Carboxylate (CXL017)

Compound Description: CXL017 displays selective cytotoxicity towards multidrug-resistant (MDR) cancer cell lines. [] It effectively inhibits tumor growth in vivo and resensitizes MDR cells to conventional chemotherapies. [, , ] CXL017 downregulates Mcl-1, upregulates Noxa, Bim, and SERCA proteins, and reduces endoplasmic reticulum calcium content, potentially contributing to its activity against MDR. []

Relevance: Although CXL017 has a chromene core, its structural features, particularly the 3-carboxylate and the substituted phenyl ring at position 6, are relevant to ethyl 4-bromoquinoline-3-carboxylate. [, , ] The success of CXL017 in combatting MDR highlights the therapeutic potential of exploring related structures with similar functionalities.

Ethyl 6-Methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate

Compound Description: This compound was unexpectedly synthesized while attempting to prepare ethyl 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate. [] Its formation emphasizes the impact of quinolone/hydroxyquinoline tautomerism on quinolone synthesis. []

Relevance: This compound shares the quinoline-3-carboxylate core with the target compound and highlights the possible challenges and unexpected products that can arise during the synthesis of similar structures, particularly due to tautomerism. []

Properties

CAS Number

1242260-12-3

Product Name

Ethyl 4-bromoquinoline-3-carboxylate

IUPAC Name

ethyl 4-bromoquinoline-3-carboxylate

Molecular Formula

C12H10BrNO2

Molecular Weight

280.121

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3

InChI Key

OBEYLZVYBCUODM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.